

Comprehensive NMR Spectral Guide: 3-Fluorobenzyloxybenzene

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Compound of Interest

Compound Name: 3-Fluorobenzyloxybenzene

CAS No.: 19962-21-1

Cat. No.: B189442

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Structural Overview & Synthesis Strategy

Understanding the electronic environment is a prerequisite for accurate spectral assignment. The molecule consists of a benzyl ether linkage connecting an unsubstituted phenyl ring and a 3-fluorophenyl ring.

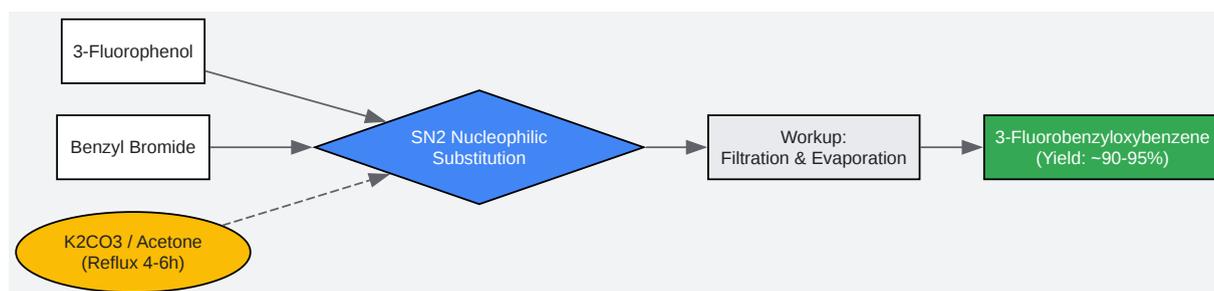
Chemical Structure[2][3]

- IUPAC Name: 1-Fluoro-3-(phenylmethoxy)benzene
- Formula:
- Molecular Weight: 202.23 g/mol [2]
- Key Electronic Effects:
 - Fluorine (C-3): Strong electronegativity causes significant deshielding at the attached carbon (ipso) and shielding at ortho/para positions due to resonance donation. It introduces Spin-Spin coupling () visible in C and F NMR.

- o Oxygen (Ether): Strong electron donor by resonance, shielding ortho/para protons on the fluorinated ring.

Synthesis Pathway (Williamson Ether Synthesis)

The most robust protocol for generating high-purity material for reference standards involves the coupling of 3-fluorophenol with benzyl bromide.



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Figure 1: Synthesis of 1-(benzyloxy)-3-fluorobenzene via Williamson ether synthesis.

H NMR Spectral Analysis

The proton spectrum is characterized by a distinct benzylic methylene singlet and two distinct aromatic regions: the complex multiplet of the unsubstituted benzyl ring and the resolved pattern of the 3-fluorophenoxy ring.

Solvent:

(Chloroform-d) Frequency: 400 MHz (Recommended minimum for resolution of aromatic multiplets)

Data Summary Table

Position	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment Logic
	5.05	Singlet	2H	-	Characteristic benzylic ether shift.
H-2'	6.70 - 6.75	dt (doublet of triplets)	1H	,	Ortho to F and O; shielded by O, split by F.
H-4'	6.65 - 6.70	ddd	1H	,	Para to O, Ortho to F. Shielded.
H-5'	7.18 - 7.25	td (triplet of doublets)	1H	,	Meta to O and F. Less shielded.
H-6'	6.75 - 6.80	dd	1H	,	Ortho to O, Para to F.
Ph-H	7.30 - 7.45	Multiplet	5H	-	Unsubstituted benzyl ring protons (overlap).

Technical Insights

- The Methylene Singlet (5.05 ppm): This is the anchor point of the spectrum. If this peak appears as a doublet (Hz), it indicates you have the other isomer (3-fluorobenzyl phenyl ether), where the fluorine is on the benzyl ring and long-range coupling occurs. In the target molecule, it must be a sharp singlet.
- H-2' Isolation: The proton between the fluorine and the oxygen (H-2') is often distinct due to the "double ortho" effect. It typically appears as a doublet of triplets due to coupling with the

large Fluorine (

) and small meta-coupling to H-4/H-6.

C NMR Spectral Analysis

Carbon-13 NMR is the definitive tool for structural validation of fluorinated compounds due to the large Carbon-Fluorine coupling constants (

). These couplings cause the signals of the fluorinated ring to appear as doublets, allowing for unambiguous assignment.

Solvent:

Reference: 77.16 ppm (Triplet)

Data Summary Table

Carbon	Shift (, ppm)	Multiplicity	(Hz)	Assignment
C-3'	163.7	Doublet ()	~245	C-F (Ipsso). Distinctive large coupling.
C-1'	160.1	Doublet ()	~11	C-O (Ipsso). Coupled to meta-F.
C-5'	130.2	Doublet ()	~10	Meta to O, Meta to F.
C-6'	111.0	Doublet ()	~3	Ortho to O, Para to F. Small coupling.
C-4'	107.5	Doublet ()	~21	Para to O, Ortho to F.
C-2'	102.6	Doublet ()	~25	Ortho to O, Ortho to F. Upfield due to O.
	70.3	Singlet	0	Benzylic Carbon.
C-ipso (Bn)	136.6	Singlet	0	Benzyl ring attachment point.
C-meta (Bn)	128.6	Singlet	0	Benzyl ring.
C-para (Bn)	128.1	Singlet	0	Benzyl ring.
C-ortho (Bn)	127.6	Singlet	0	Benzyl ring.

Diagnostic Logic (Self-Validation)

- The C-F Doublet: Look for the signal at ~163.7 ppm. The separation between the two peaks must be ~245 Hz. If this is absent, the fluorination is absent or the sample is incorrect.

- The

Singlet: In 1-(benzyloxy)-3-fluorobenzene, the methylene carbon (70.3 ppm) is 5 bonds away from the fluorine. It should appear as a Singlet.

- Differentiation: If this peak is a doublet (

Hz), you have 3-fluorobenzyl phenyl ether, where the

is directly attached to the fluorinated ring.

F NMR Spectral Data

Fluorine NMR is highly sensitive and provides a quick purity check.

- Shift:

-111.5 ppm (approximate, relative to

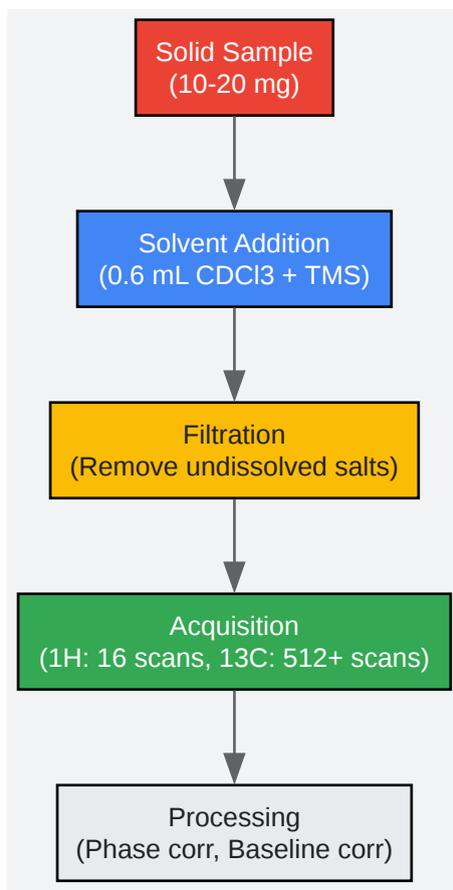
).

- Multiplicity: Multiplet (decoupled: Singlet).

- Context: Meta-substituted fluorobenzenes typically resonate in the -110 to -115 ppm range. Para-substituted are often -115 to -125 ppm.

Experimental Workflow & Quality Control

To ensure reproducibility and data integrity (Trustworthiness), follow this workflow for sample preparation and acquisition.



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Figure 2: NMR Sample Preparation and Acquisition Workflow.

Protocol

- Mass: Weigh 15 mg of **3-Fluorobenzyloxybenzene**.
- Solvation: Dissolve in 0.6 mL (99.8% D). Ensure the solvent contains 0.03% TMS as an internal reference.
- Filtration: If synthesized in-house, filter through a cotton plug in a Pasteur pipette to remove residual KBr salts from the synthesis.
- Acquisition:
 - 1H: Pulse angle 30°, Relaxation delay (

) 1.0s.

- ¹³C: Proton-decoupled (

-decoupled), Relaxation delay 2.0s. Note: Fluorinated carbons have long relaxation times; ensure sufficient delay for quantitative integration.

References

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